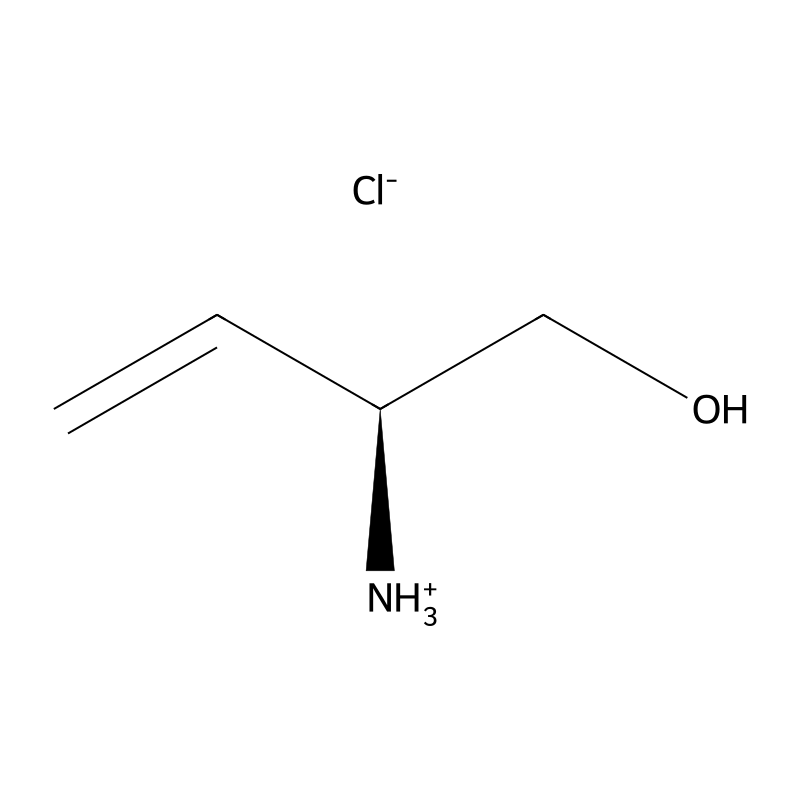(S)-2-aminobut-3-en-1-ol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Enzyme Inhibition
One study suggests that (S)-2-aminobut-3-en-1-ol hydrochloride may act as an inhibitor for certain cytochrome P450 enzymes, specifically CYP2C9, CYP2D6, and CYP3A4. These enzymes play a crucial role in the metabolism of various drugs and other xenobiotics in the body. Inhibiting their activity could potentially alter the pharmacokinetics of co-administered medications []. However, further research is needed to confirm these findings and explore the potential implications for drug interactions.
Proteomics Research
(S)-2-aminobut-3-en-1-ol hydrochloride, with the molecular formula C4H10ClNO and a CAS number of 219803-57-3, is a chiral compound characterized by the presence of an amino group and an alcohol functional group. This compound is a hydrochloride salt of (S)-2-aminobut-3-en-1-ol, which is an important intermediate in organic synthesis. It features a double bond between the second and third carbon atoms, contributing to its reactivity and potential applications in various fields, including pharmaceuticals and biochemistry .
- Nucleophilic Substitution: The amino group can act as a nucleophile, enabling it to react with electrophiles.
- Dehydration Reactions: Under acidic conditions, it can undergo dehydration to form an alkene.
- Reduction Reactions: The alcohol group can be oxidized or reduced, leading to the formation of different derivatives.
- Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form imines or amines .
The synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride can be achieved through various methods:
- Enzymatic Synthesis: Utilizing enzymes that catalyze the formation of the compound from simpler substrates.
- Chemical Synthesis: Starting from readily available precursors such as 2-butenal and ammonia or amine derivatives under controlled conditions.
- Chiral Resolution: Separating enantiomers from racemic mixtures using chiral chromatography techniques .
(S)-2-aminobut-3-en-1-ol hydrochloride has potential applications in:
- Pharmaceuticals: As an intermediate in the synthesis of drugs or bioactive compounds.
- Research: In proteomics and biochemical studies where it may serve as a building block for more complex molecules.
- Agriculture: Potential use in agrochemicals due to its reactivity and ability to form derivatives that may have herbicidal or pesticidal properties .
Several compounds share structural similarities with (S)-2-aminobut-3-en-1-ol hydrochloride, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Aminobutanol | C4H11NO | Non-chiral; lacks double bond |
| 3-Aminobutanol | C4H11NO | Different position of amino group |
| (R)-2-Aminobut-3-en-1-ol | C4H10N | Enantiomer with opposite configuration |
(S)-2-aminobut-3-en-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a double bond, which can significantly influence its reactivity and biological activity compared to its non-chiral counterparts .








